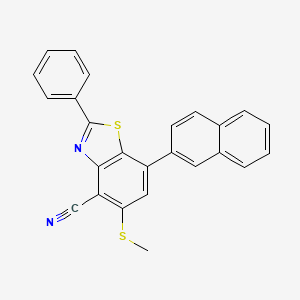

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile

Beschreibung

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a benzothiazole derivative characterized by a fused bicyclic aromatic system. The core structure comprises a benzene ring fused to a thiazole ring (containing sulfur and nitrogen atoms). Key substituents include:

- Methylsulfanyl group (-SCH₃) at position 3.

- Naphthalen-2-yl group (a bicyclic aromatic hydrocarbon) at position 5.

- Phenyl group (C₆H₅) at position 2.

- Carbonitrile group (-C≡N) at position 3.

The compound’s SMILES notation (CSC1=C(C2=C(C(=C1)C3=CC=CC4=CC=CC=C43)SC(=N2)C5=CC=CC=C5)C#N) and InChI key (InChI=1S/C25H16N2S2/c1-28-22-14-20(...)) confirm its structural complexity, with extended π-conjugation due to the naphthalene and phenyl moieties .

Eigenschaften

CAS-Nummer |

918801-28-2 |

|---|---|

Molekularformel |

C25H16N2S2 |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

5-methylsulfanyl-7-naphthalen-2-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile |

InChI |

InChI=1S/C25H16N2S2/c1-28-22-14-20(19-12-11-16-7-5-6-10-18(16)13-19)24-23(21(22)15-26)27-25(29-24)17-8-3-2-4-9-17/h2-14H,1H3 |

InChI-Schlüssel |

QEHBYNPDLACAIN-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C2=C(C(=C1)C3=CC4=CC=CC=C4C=C3)SC(=N2)C5=CC=CC=C5)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Condensation Reactions

One common method for synthesizing this compound involves the condensation of appropriate precursors under specific conditions:

-

- 2-Aminobenzenethiol

- Naphthalene-2-carbaldehyde

- Methylthioacetonitrile

-

- The reaction typically takes place in an organic solvent such as ethanol or dimethylformamide (DMF).

- A base such as sodium ethoxide or potassium carbonate can be used to facilitate the reaction.

- The mixture is usually heated under reflux for several hours.

Expected Yield : Yields can vary significantly based on the specific conditions but are often reported in the range of 60% to 85% depending on the purity of starting materials and reaction time.

Microwave-Assisted Synthesis

Recent advancements in synthetic chemistry have introduced microwave-assisted methods that enhance reaction efficiency:

-

- Combine naphthalene-2-carbaldehyde, methylthioacetonitrile, and a suitable catalyst (e.g., sodium hydroxide) in a microwave reactor.

- The reaction time is significantly reduced (typically to minutes) compared to traditional methods.

-

- Increased yield (up to 90%) due to better energy transfer and reduced side reactions.

- Shorter reaction times and simplified work-up procedures.

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|

| Traditional Condensation | Several hours | 60-85 | Well-established method |

| Microwave-Assisted Synthesis | Minutes | Up to 90 | Faster, higher yields, less by-product |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 5-(methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile, as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the benzothiazole structure could lead to significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Research indicates that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl and benzothiazole rings are crucial for enhancing antibacterial efficacy .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole-bearing compounds. Compounds similar to 5-(methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile have shown effectiveness in reducing seizure activity in animal models . This suggests potential therapeutic applications in treating epilepsy.

Fluorescent Properties

Benzothiazole derivatives are known for their fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The unique electronic properties imparted by the naphthalene and benzothiazole structures can be exploited in developing new materials for optoelectronic devices .

Pollutant Detection

The compound's ability to form complexes with heavy metals suggests potential applications in environmental monitoring and pollutant detection. Its fluorescence can be utilized to develop sensors capable of detecting trace amounts of heavy metals in water sources .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can be contextualized against related benzothiazole and polyaromatic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound’s benzothiazole core differs from imidazo[2,1-b]benzothiazoles (fused imidazole-benzothiazole systems) in , which exhibit broader biological activities due to enhanced π-stacking and hydrogen-bonding capabilities .

Functional Group Impact :

- The methylsulfanyl (-SCH₃) and carbonitrile (-C≡N) groups in the target compound may enhance electron-withdrawing effects, influencing reactivity and optoelectronic properties. In contrast, carbothioate (-SC(=O)-) groups in triazole derivatives () improve solubility and metal-binding capacity .

- Di-aryl substituents in imidazo-benzothiazoles () are critical for pharmacological activity, whereas the naphthalen-2-yl group in the target compound could augment hydrophobic interactions in biological systems .

However, analogous benzothiazoles are typically synthesized via cyclization of thioamide precursors or Ullmann-type couplings. In contrast, triazole-naphthalene derivatives () are prepared via hydrazine-mediated ring-opening of oxadiazoles , while imidazo-benzothiazoles () require α-bromo-diarylethanone intermediates .

The absence of a heterocyclic amine or carbothioate group in the target compound may limit its bioactivity profile.

Analytical Characterization :

Biologische Aktivität

5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile (CAS No. 918801-28-2) is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 408.5 g/mol. The structure features a benzothiazole ring fused with a naphthalene moiety and a phenyl group, which contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H16N2S2 |

| Molecular Weight | 408.5 g/mol |

| IUPAC Name | 5-methylsulfanyl-7-naphthalen-2-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile |

| CAS Number | 918801-28-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Friedel-Crafts Acylation : To introduce the naphthalene and phenyl groups.

- Nucleophilic Substitution : To add the methylsulfanyl group.

- Cyclization Reactions : To form the benzothiazole core.

These methods allow for modifications that can enhance the compound's properties and biological activities .

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile have shown promising results in inhibiting cancer cell proliferation across various cell lines, including:

- Caco-2 Cells : Demonstrated reduced viability (54.9%) when treated with related compounds .

- A549 Cells : Certain derivatives exhibited varying cytotoxic effects, highlighting structure-dependent activity .

The presence of the carbonitrile and methylsulfanyl groups may enhance these biological activities by improving solubility and bioavailability .

Antimicrobial Activity

This compound also shows potential as an antimicrobial agent. Studies have reported that structural analogs exhibit significant activity against resistant strains of bacteria such as:

The incorporation of naphthalenes and other functional groups in similar compounds has been linked to enhanced antimicrobial efficacy .

The exact mechanism of action for 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves interactions with various biological targets:

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression or bacterial resistance.

- Receptor Interaction : Binding to specific receptors that modulate cellular pathways related to cancer or inflammation.

These interactions may lead to either the activation or inhibition of critical biological pathways .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

- Study on Anticancer Activity : A study demonstrated that derivatives with naphthalene substitution significantly enhanced anticancer activity against Caco-2 cells (p = 0.002) .

- Antimicrobial Efficacy Study : Compounds structurally related to this compound were tested against drug-resistant strains, showing potent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor thioamide derivatives or coupling of naphthalene and benzothiazole moieties. Key parameters include solvent selection (e.g., ethanol or DMF), catalysts (e.g., KOH for deprotonation), and temperature control during reflux (e.g., 6–8 hours at 80–100°C). Yield optimization may require adjusting stoichiometric ratios of substituents like methylsulfanyl groups and monitoring intermediates via TLC/GC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm).

- XRD : Analyze bond angles and lengths (e.g., C–S bond lengths ~1.6–1.8 Å, consistent with benzothiazole derivatives) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₂₅H₁₇N₂S₂).

Q. What analytical methods are suitable for detecting trace amounts of this compound in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) after sample acidification (pH 2–3) and methanol elution. LC-MS/MS with electrospray ionization (ESI) in positive mode is recommended for quantification, with detection limits as low as 0.1 ng/L. Internal standards like deuterated analogs (e.g., triclosan-d₃) improve accuracy .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT) reveal that the electron-donating methylsulfanyl group increases electron density on the benzothiazole core, enhancing nucleophilic substitution at the 4-cyano position. Hirshfeld surface analysis can map electrostatic potentials, while frontier molecular orbital (FMO) calculations predict charge-transfer interactions with biological targets .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C). Contradictions in literature may arise from solvent impurities or oxygen exposure during testing .

Q. What mechanisms explain the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to active sites (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). For DNA interaction studies, use ethidium bromide displacement assays and circular dichroism (CD) to detect conformational changes .

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates during SPE extraction of this compound from complex matrices?

- Solution : Pre-treat samples with 5% dimethyldichlorosilane (DMDCS) to deactivate glassware and reduce adsorption losses. Optimize SPE conditioning (e.g., 2 mL methanol followed by 2 mL pH-adjusted water) and include a post-elution wash with 2-propanol to remove hydrophobic interferents .

Q. What strategies improve reproducibility in synthesizing the naphthalene-benzothiazole hybrid structure?

- Solution : Standardize reaction conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.